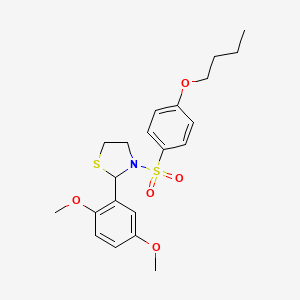

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Description

Properties

IUPAC Name |

3-(4-butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c1-4-5-13-27-16-6-9-18(10-7-16)29(23,24)22-12-14-28-21(22)19-15-17(25-2)8-11-20(19)26-3/h6-11,15,21H,4-5,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQRZCQREBPHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of a 4-butoxyphenyl sulfonyl chloride with a 2,5-dimethoxyphenyl thiazolidine in the presence of a base. Common bases used in such reactions include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

2,5-Dimethoxyphenyl derivatives: Commonly found in various bioactive compounds.

Sulfonyl compounds: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

3-(4-BUTOXYBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not found in other similar compounds.

Biological Activity

3-(4-Butoxybenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in pharmacology and medicinal chemistry.

Chemical Structure

The compound features a thiazolidine ring substituted with a butoxybenzenesulfonyl group and a dimethoxyphenyl moiety. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogenic fungi and bacteria. The biological evaluation of these compounds often focuses on their minimum inhibitory concentration (MIC) against specific microbial strains.

| Compound | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| This compound | TBD | TBD |

| 4e (related thiazolidine) | 0.85 | A. solani |

| 4e (related thiazolidine) | 2.29 | P. lingam |

Anti-inflammatory Effects

Compounds related to thiazolidines have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines or inhibiting specific enzymes involved in inflammation.

The mechanism by which thiazolidine derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.

Study 1: Prostaglandin E₂ Regulation

A notable study demonstrated that compounds similar to 3-(4-butyloxybenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine significantly increased levels of Prostaglandin E₂ (PGE₂) in lung cancer cell lines (A549). This increase was associated with enhanced wound healing properties in vitro, suggesting potential therapeutic applications in regenerative medicine .

Study 2: Antifungal Activity

In another study focused on antifungal activity, researchers synthesized various thiazolidine derivatives and evaluated their efficacy against several strains of phytopathogenic fungi. One compound showed promising results with an EC₅₀ value indicating strong antifungal properties .

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action for 3-(4-butyloxybenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine. Potential areas for future study include:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical trials : Evaluating safety and efficacy in humans for potential therapeutic uses.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol or THF | Higher polarity improves cyclization efficiency |

| Temperature | Reflux (70–80°C) | Elevated temperatures reduce side reactions |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates imine formation |

| Reaction Time | 4–6 hours | Prolonged time increases risk of decomposition |

Advanced Consideration : Competing side reactions, such as over-sulfonylation or ring-opening, can be mitigated by controlling stoichiometry and using inert atmospheres (argon/nitrogen) .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are critical for confirming the thiazolidine ring (δ 4.5–5.5 ppm for sulfonyl-protons) and methoxy groups (δ 3.7–3.9 ppm) .

- IR Spectroscopy : Key peaks include sulfonyl S=O stretching (1150–1250 cm) and C-N vibrations (1350–1450 cm) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidine ring and confirms substituent orientation .

Advanced Consideration : High-resolution mass spectrometry (HRMS) or MALDI-TOF can detect trace impurities (<1%) from incomplete cyclization .

How does the electronic environment of the 2,5-dimethoxyphenyl group influence the compound’s reactivity and biological interactions?

Advanced Research Focus

The 2,5-dimethoxyphenyl moiety acts as an electron-rich aromatic system due to methoxy substituents:

- Electron-Donating Effects : Methoxy groups increase electron density at the para position, enhancing nucleophilic aromatic substitution (NAS) reactivity .

- Biological Implications : This group may facilitate π-π stacking with protein targets (e.g., enzymes or receptors), as observed in analogs like DMMA [(Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile] .

Data Contradiction : Some studies report reduced activity in polar solvents due to methoxy group solvation, while others note enhanced binding in hydrophobic environments .

What computational methods are suitable for modeling the compound’s conformation and interactions with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts ground-state geometry and frontier molecular orbitals (HOMO-LUMO gaps) to assess stability .

- Molecular Docking : Used to simulate interactions with enzymes (e.g., Sortase A or cyclooxygenase) by aligning the sulfonyl group with catalytic residues .

Validation : Compare computational results with experimental X-ray or NMR data to resolve discrepancies in binding mode predictions .

How can contradictory data regarding the compound’s biological activity be systematically resolved?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .

- Purity Issues : Trace impurities (<95% purity) from synthesis can skew activity measurements .

Q. Resolution Strategy :

Standardize Assays : Use identical protocols (e.g., ATP-based luminescence for kinase inhibition).

Orthogonal Characterization : Validate purity via HPLC and HRMS before biological testing .

What strategies mitigate side reactions during the sulfonylation step in synthesis?

Q. Basic Research Focus

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on the 2,5-dimethoxyphenyl precursor .

- Stoichiometry Control : Use a 1:1 molar ratio of sulfonyl chloride to precursor to avoid di-sulfonylation .

Advanced Consideration : Kinetic studies using in-situ IR or Raman spectroscopy can monitor sulfonylation progress and optimize reaction quenching .

Are there known polymorphs of this compound, and how do they affect its physicochemical properties?

Q. Advanced Research Focus

- Polymorph Screening : X-ray powder diffraction (XRPD) identifies crystalline forms. For example, thiazolidine analogs exhibit polymorph-dependent solubility and melting points .

- Impact on Bioavailability : Amorphous forms may enhance dissolution rates but reduce thermal stability .

What is the role of the thiazolidine ring in modulating the compound’s pharmacological activity?

Advanced Research Focus

The thiazolidine ring:

- Conformational Rigidity : Restricts rotational freedom, improving target selectivity .

- Hydrogen Bonding : The sulfur and nitrogen atoms participate in H-bonding with catalytic residues (e.g., in protease inhibitors) .

Comparative Data : Analogs with open-chain sulfonamides show 10–20% lower activity, highlighting the ring’s importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.